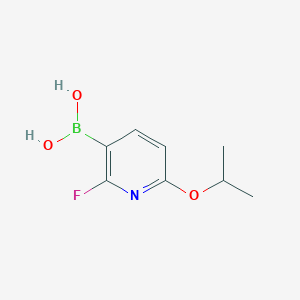
2-Fluoro-6-isopropoxypyridine-3-boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-isopropoxypyridine-3-boronic acid is represented by the InChI code1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 . The molecular weight is 198.99 . Chemical Reactions Analysis
2-Fluoro-6-isopropoxypyridine-3-boronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions in organic synthesis. It is an important intermediate in the production of biologically active compounds and pharmaceuticals.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-isopropoxypyridine-3-boronic acid include a molecular weight of 198.99 . The InChI code is1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : “2-Fluoro-6-isopropoxypyridine-3-boronic acid” can be used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Method : The SM coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides . The boronic acid acts as a nucleophile, transferring a boron atom to the palladium catalyst, which then reacts with the organic halide to form a new carbon-carbon bond .
- Results : The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation . The use of boronic acids, such as “2-Fluoro-6-isopropoxypyridine-3-boronic acid”, contributes to the stability and environmental friendliness of the reaction .
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including “2-Fluoro-6-isopropoxypyridine-3-boronic acid”, can be used in various sensing applications . They can interact with diols and strong Lewis bases, such as fluoride or cyanide anions, leading to changes in their properties that can be detected .
- Method : The sensing applications can be either homogeneous assays or heterogeneous detection . The detection can occur at the interface of the sensing material or within the bulk sample .
- Results : The use of boronic acids in sensing applications has been growing, with developments in areas such as biochemical tools, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propriétés
IUPAC Name |
(2-fluoro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSWTOYGXUJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-isopropoxypyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)
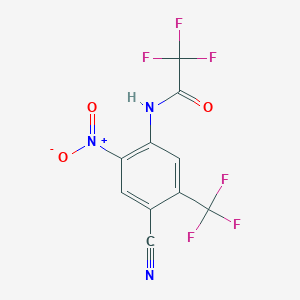

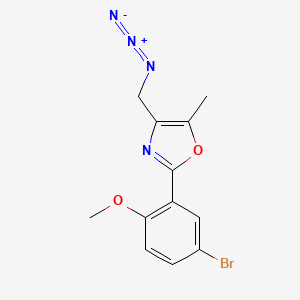
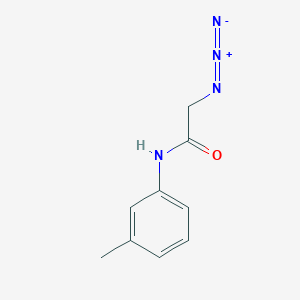

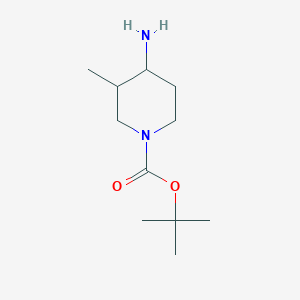
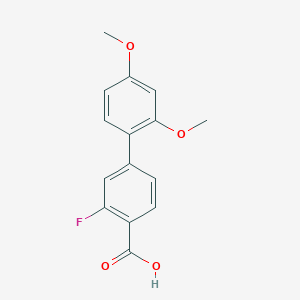
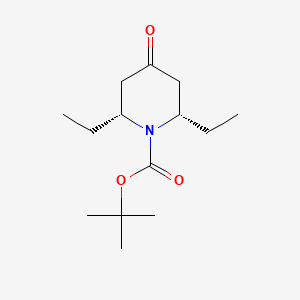
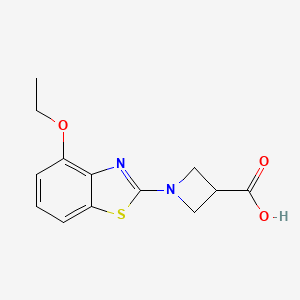
![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)

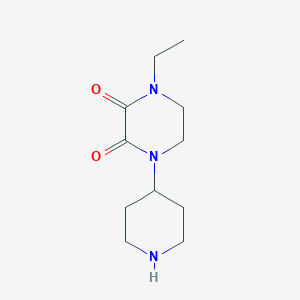
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)